5,6-Diamino-3-methyl-2-oxo-8-(piperidin-1-yl)-2,3-dihydro-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile
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Overview
Description
5,6-Diamino-3-methyl-2-oxo-8-(piperidin-1-yl)-2,3-dihydro-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes multiple functional groups, making it a versatile candidate for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diamino-3-methyl-2-oxo-8-(piperidin-1-yl)-2,3-dihydro-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile typically involves multi-step organic synthesis. The process begins with the preparation of the core naphthyridine structure, followed by the introduction of the piperidinyl group and other functional groups. Common reagents used in the synthesis include amines, nitriles, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5,6-Diamino-3-methyl-2-oxo-8-(piperidin-1-yl)-2,3-dihydro-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5,6-Diamino-3-methyl-2-oxo-8-(piperidin-1-yl)-2,3-dihydro-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study enzyme interactions and cellular processes. Its ability to interact with various biological targets makes it a valuable tool for understanding biochemical pathways.
Medicine
In medicine, the compound has potential applications as a pharmaceutical agent. Its structure suggests it could be used to develop new drugs with specific biological activities, such as anti-cancer or anti-inflammatory properties.
Industry
In industry, this compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5,6-Diamino-3-methyl-2-oxo-8-(piperidin-1-yl)-2,3-dihydro-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The pathways involved in its mechanism of action depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5,6-Diamino-2-oxo-1,2-dihydropyridine
- 3-Methyl-2-oxo-1,2-dihydroquinoline
- 8-(Piperidin-1-yl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Uniqueness
What sets 5,6-Diamino-3-methyl-2-oxo-8-(piperidin-1-yl)-2,3-dihydro-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets.
Properties
Molecular Formula |
C17H19N7O |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
5,6-diamino-3-methyl-2-oxo-8-piperidin-1-yl-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile |
InChI |
InChI=1S/C17H19N7O/c1-23-11(25)7-9-12-10(8-18)17(24-5-3-2-4-6-24)22-15(20)13(12)14(19)21-16(9)23/h2-7H2,1H3,(H2,19,21)(H2,20,22) |
InChI Key |
LBBMCTMTYSZWMR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC2=C3C(=C(N=C(C3=C(N=C21)N)N)N4CCCCC4)C#N |
Origin of Product |
United States |
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